1,2,3-Trichloropentafluorocyclopentene-1

描述

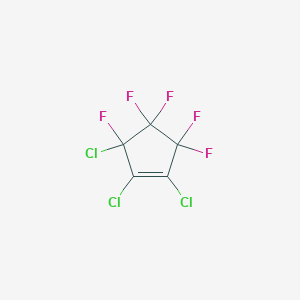

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trichloro-3,4,4,5,5-pentafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F5/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPGSMYAMXWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459518 | |

| Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-97-3 | |

| Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,3 Trichloropentafluorocyclopentene 1

Synthesis from Hexachlorocyclopentadiene (B6142220) Derivatives

Hexachlorocyclopentadiene (HCCPD) serves as a fundamental building block for the production of numerous pesticides, flame retardants, and fluorocarbons. wikipedia.orgnih.gov Its rich chlorine content makes it an ideal starting material for sequential halogen exchange reactions, where chlorine atoms are systematically replaced by fluorine to yield compounds such as 1,2,3-trichloropentafluorocyclopentene. The synthesis of HCCPD itself is typically achieved through the chlorination of cyclopentadiene. wikipedia.org

Liquid-Phase Fluorination Routes: Exploration of Reagents and Solvents

Liquid-phase fluorination represents a common strategy for converting polychlorinated compounds into their fluorinated analogs. This approach involves reacting the chlorinated substrate with a fluorinating agent in a suitable liquid medium, which facilitates heat transfer and reactant contact. The choice of reagent and solvent is critical to control the extent of fluorination and minimize side reactions.

A prevalent and effective method for the liquid-phase fluorination of hexachlorocyclopentadiene derivatives involves the use of potassium fluoride (B91410) (KF) as the fluorinating agent in a polar aprotic solvent, such as dimethylformamide (DMF). nih.gov This combination facilitates a nucleophilic substitution reaction where fluoride ions from KF replace chlorine atoms on the cyclopentene (B43876) ring.

This type of halogen exchange, specifically converting chloroalkanes to fluoroalkanes using metal fluorides, is analogous to the Swarts reaction. organicmystery.comyoutube.comyoutube.com The reaction proceeds through a series of substitution steps, and by controlling the reaction conditions, it is possible to influence the distribution of the resulting chlorofluorocyclopentene isomers. Research into related transformations has shown that this method is effective for producing various fluorinated cyclopentane (B165970) derivatives. google.com

Table 1: Reaction Conditions for KF/DMF Mediated Fluorination

| Parameter | Condition | Rationale |

| Fluorinating Agent | Potassium Fluoride (KF) | A common, cost-effective, and reactive source of fluoride ions. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the fluoride ion. nih.gov |

| Temperature | Elevated | Required to overcome the activation energy for C-Cl bond cleavage. |

| Precursor | Hexachlorocyclopentadiene | A readily available starting material with multiple chlorine atoms for exchange. |

Vapor-Phase Reaction Strategies

Vapor-phase fluorination offers an alternative to liquid-phase methods, particularly for industrial-scale production. In this process, the vaporized chlorinated precursor is passed over a heated bed of a solid fluorinating agent or catalyst. This technique can offer advantages in terms of continuous processing and ease of product separation. Various inorganic fluorides, such as those of silver, mercury, or cobalt, can be employed in these reactions, which are often categorized as Swarts reactions. organicmystery.com The high temperatures involved typically necessitate robust reactor materials and careful control of reaction parameters to manage the high exothermicity and selectivity of the fluorination process.

Table 2: Comparison of Fluorination Phases

| Feature | Liquid-Phase Fluorination | Vapor-Phase Fluorination |

| State of Reactants | Dissolved in a solvent | Gaseous state |

| Temperature | Generally moderate to high | Typically high |

| Pressure | Atmospheric or elevated | Atmospheric or reduced |

| Process Type | Batch or continuous | Primarily continuous |

| Heat Management | Solvent acts as a heat sink | Requires specialized reactor design |

| Catalyst | Can be soluble or heterogeneous | Typically a solid, packed-bed catalyst |

Catalytic Systems in Chlorination and Fluorination Processes

Catalysis is crucial for enhancing the efficiency and selectivity of both chlorination and fluorination reactions in the synthesis of 1,2,3-trichloropentafluorocyclopentene. Catalysts can activate the C-Cl bond, facilitate the halogen exchange, and influence the isomeric distribution of the products. chemistryviews.org

For liquid-phase fluorinations, Lewis acids can be employed to assist in the removal of chloride ions. In vapor-phase processes, a wide range of metal-based catalysts are used. Recent advancements have explored various catalytic systems, including transition metal complexes and organocatalysts, to achieve highly selective C-F bond formation. mdpi.comrsc.org For instance, aluminum chlorofluoride (ACF) has been identified as a suitable solid Lewis acid catalyst for heterogeneous catalytic fluorine/chlorine exchange reactions. chemistryviews.org The development of in-situ catalyst activation through fluoride additives has also shown promise in increasing the activity of organometallic catalysts for various transformations. rug.nl

Table 3: Examples of Catalytic Systems in Halogen Exchange

| Catalyst Type | Example(s) | Reaction Phase | Function |

| Metal Fluorides | CoF₂, CoF₃, SbF₃ | Vapor | Act as both fluorinating agent and catalyst. organicmystery.comrsc.org |

| Lewis Acids | Aluminum Chlorofluoride (ACF) | Heterogeneous | Activates C-Cl bonds for F/Cl exchange. chemistryviews.org |

| Rhodium Complexes | [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl] | Homogeneous (Liquid) | Promotes nucleophilic fluorination of acyl chlorides. nih.gov |

Halogen Exchange Reactions for Synthesis and Isomer Interconversion

Halogen exchange is the fundamental reaction underpinning the synthesis of 1,2,3-trichloropentafluorocyclopentene from its polychlorinated precursors. youtube.comorgsyn.org This class of nucleophilic substitution reactions involves the replacement of one halogen atom with another. youtube.com The process is governed by factors such as the nature of the halides, the solvent, and the counter-ion of the incoming halide. These reactions are not only used for the initial synthesis but can also facilitate the interconversion between different isomers of the product, allowing for the potential to enrich a desired isomer under equilibrium conditions.

Fluorine-Chlorine Exchange with Metal Fluorides

The specific conversion of polychlorinated cyclopentenes to chlorofluorocyclopentenes is achieved through fluorine-chlorine exchange. This is most commonly accomplished using alkali or other metal fluorides. organicmystery.com The Finkelstein reaction, which traditionally describes the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone, provides a conceptual framework. youtube.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. youtube.com

In the synthesis of fluorinated compounds, a similar principle applies in what is known as the Swarts reaction, where chloroalkanes are heated with inorganic fluorides (e.g., AgF, SbF₃) to produce fluoroalkanes. organicmystery.comyoutube.com For the synthesis of 1,2,3-trichloropentafluorocyclopentene, potassium fluoride is a preferred reagent, often used in polar aprotic solvents like DMF. nih.gov The choice of the metal fluoride can influence reactivity and selectivity. For instance, stronger fluorinating agents like antimony trifluoride (SbF₃) are often used when multiple chlorine atoms on the same carbon need to be replaced. organicmystery.com

Gas Catalytic Fluorination using Anhydrous Hydrogen Fluoride

The gas-phase catalytic fluorination of polychlorinated cyclopentenes with anhydrous hydrogen fluoride (HF) stands as a cornerstone in the production of various fluorinated cyclopentene derivatives, including 1,2,3-trichloropentafluorocyclopentene-1. This method involves the reaction of a chlorinated precursor with HF at elevated temperatures in the presence of a solid catalyst. The process is designed to facilitate a chlorine-fluorine exchange reaction, where chlorine atoms on the cyclopentene ring are systematically replaced by fluorine atoms.

The reaction is typically carried out in a continuous flow reactor packed with the catalyst. The precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants is crucial to achieve the desired product selectivity and yield.

Role of Fluorination Catalysts (e.g., Chromium and Magnesium Based)

The efficacy of the gas-phase fluorination process is heavily reliant on the performance of the catalyst. Chromium-based catalysts, often supported or promoted, are widely employed for these types of halogen exchange reactions. The addition of magnesium to chromium catalysts has been shown to significantly enhance their activity, selectivity, and lifespan.

The preparation method of the chromium-magnesium catalyst also plays a critical role in its final properties and effectiveness. Different techniques, such as co-precipitation or impregnation, can lead to catalysts with varying surface areas, pore volumes, and distributions of active sites, which in turn affect their catalytic performance.

Exploration of Precursors and Intermediate Compounds in Synthetic Pathways

The synthesis of this compound involves a multi-step process starting from more heavily chlorinated cyclopentene derivatives. The selection of appropriate precursors and the understanding of the reaction intermediates are fundamental to controlling the final product distribution.

Derivatives of Dichlorohexafluorocyclopentene Isomers

A key synthetic route to this compound involves the reaction of dichlorohexafluorocyclopentene isomers with a chlorinating agent. Specifically, 1,3-dichlorohexafluorocyclopentene and 1,4-dichlorohexafluorocyclopentene can serve as precursors. In a chlorine-fluorine exchange reaction, these compounds are reacted under specific temperature conditions to yield a mixture of trichloropentafluorocyclopentene isomers, including the desired 1,2,3-trichloro isomer.

This process can be carried out under solvent-free conditions at temperatures ranging from 30 to 150°C. The reaction provides a method to co-produce several isomers of trichloropentafluorocyclopentene, which can then be separated by conventional refining techniques. The relatively mild reaction conditions and the ability to control the process contribute to a higher yield of the desired isomers.

Formation of 1-Chloroheptafluorocyclopentene as an Intermediate

In the synthetic pathway leading to trichloropentafluorocyclopentenes, chloroheptafluorocyclopentene isomers, such as 3-chloroheptafluorocyclopentene and 4-chloroheptafluorocyclopentene, can also act as starting materials. Similar to the dichlorohexafluorocyclopentene precursors, these compounds undergo a chlorine-fluorine exchange reaction with a chlorinating agent to produce the target trichloropentafluorocyclopentene isomers.

The formation of 1-chloroheptafluorocyclopentene can also be viewed as an intermediate step in the fluorination of more chlorinated cyclopentenes. As the fluorination process proceeds, the number of chlorine atoms decreases, and the number of fluorine atoms increases, leading to the formation of various chloro-fluoro cyclopentene intermediates. The specific isomers of chloroheptafluorocyclopentene formed will depend on the reaction conditions and the catalyst used.

The table below summarizes the key compounds mentioned in the synthetic pathways to this compound.

| Compound Name | Role in Synthesis |

| This compound | Target Product |

| Anhydrous Hydrogen Fluoride | Fluorinating Agent |

| Chromium-based catalysts | Catalyst |

| Magnesium-based catalysts | Catalyst Promoter |

| 1,3-Dichlorohexafluorocyclopentene | Precursor |

| 1,4-Dichlorohexafluorocyclopentene | Precursor |

| 3-Chloroheptafluorocyclopentene | Precursor/Intermediate |

| 4-Chloroheptafluorocyclopentene | Precursor/Intermediate |

| 1-Chloroheptafluorocyclopentene | Intermediate |

Mechanistic Studies of Reactivity and Transformation Pathways

Halogen Migration and Isomerization Processes

Isomerization processes in polychlorofluorocyclopentenes are critical transformations that can lead to a variety of structural isomers. These rearrangements are often mediated by the presence of a fluoride (B91410) anion, which can initiate reactions through several proposed mechanistic routes. The mobility of the double bond and the migration of halogen atoms are governed by the stability of the intermediates formed during the reaction.

Allylic Syn-Addition/Elimination Mechanisms of Fluoride Anion

One plausible pathway for the isomerization of 1,2,3-Trichloropentafluorocyclopentene-1 involves the fluoride anion (F⁻) acting as a nucleophile in an allylic system. An allylic rearrangement is a reaction in which a double bond shifts to the adjacent carbon atom. lscollege.ac.in This process can be conceptualized as a two-step sequence: a nucleophilic addition followed by an elimination.

Table 1: Proposed Allylic Syn-Addition/Elimination Pathway

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Initiation | A fluoride anion attacks the C=C double bond of this compound. | A substituted cyclopentyl carbanion intermediate is formed. |

| 2. Isomerization | The double bond and negative charge shift within the allylic system (resonance). | A resonance-stabilized carbanion exists. |

| 3. Elimination | A halide (e.g., Cl⁻) is eliminated from the allylic carbon. | An isomer of the original compound, such as 1,2,5-Trichloropentafluorocyclopentene, is formed. |

Fluoride Anion-Assisted Deprotonation/Protonation Mechanisms

In cases where an analogous hydrofluorocyclopentene is present, isomerization can be promoted by a fluoride anion acting as a base. researchgate.net Although this compound lacks a hydrogen atom for direct deprotonation, this mechanism is crucial for understanding the behavior of related compounds and potential side reactions if trace amounts of hydrogen-containing analogues are present.

The mechanism involves the abstraction of a proton by a fluoride anion from a carbon atom adjacent to the double bond, creating a resonance-stabilized allyl anion. researchgate.net This intermediate can then be protonated at a different position, leading to an isomer with a shifted double bond. The efficiency of this process depends on the acidity of the allylic proton and the basicity of the fluoride source in the specific solvent used.

Halogen-Transfer Isomerization Catalysis (e.g., NH₄F in DMF)

The isomerization of halogenated cyclopentenes can be catalyzed by sources of fluoride ions under mild conditions. researchgate.netamanote.com Ammonium fluoride (NH₄F) in a polar aprotic solvent like dimethylformamide (DMF) can serve as an effective catalyst for these transformations. The fluoride anion is the key reactive species that initiates the isomerization process.

The proposed mechanism involves the fluoride anion initiating an allylic rearrangement as described previously (via addition/elimination or deprotonation/protonation pathways). The role of the catalyst is to provide a sufficient concentration of 'free' fluoride anions to facilitate the reaction at a reasonable rate. The equilibrium between different isomers is influenced by their relative thermodynamic stabilities. For instance, isomers with more highly substituted double bonds may be favored. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Profiles

The carbon-halogen bonds in this compound exhibit distinct reactivities. The C-Cl bonds, being weaker than the C-F bonds, are more susceptible to nucleophilic substitution. This difference in reactivity can be exploited using Lewis acids or bases to promote selective chlorine-fluorine (Cl-F) exchange reactions.

Cl-F Exchange Mechanisms with Lewis Acids (e.g., AlCl₃ in DMF)

Lewis acids are known to catalyze the exchange of halogens in various organic compounds. Aluminum trichloride (B1173362) (AlCl₃) can facilitate the replacement of a chlorine atom with a fluorine atom. In the context of this compound, the mechanism likely involves the coordination of the Lewis acid to a chlorine atom, particularly one at an allylic or vinylic position.

This coordination polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride source present in the reaction mixture. The solvent, DMF, can play a role in stabilizing the intermediates. The reaction may proceed through a carbocation-like transition state, which would be stabilized by the adjacent fluorine atoms and the double bond. The exchange process can lead to the formation of more highly fluorinated cyclopentene (B43876) derivatives. A similar principle is observed in the chlorodefluorination of fluoroolefins catalyzed by Lewis acidic aluminum chlorofluoride (ACF), where the Lewis acid activates a C-F bond for exchange with a chlorine source. d-nb.info

Table 2: Proposed Mechanism for Lewis Acid-Catalyzed Cl-F Exchange

| Step | Description | Key Species |

|---|---|---|

| 1. Activation | The Lewis acid (AlCl₃) coordinates to a chlorine atom on the cyclopentene ring. | R-Cl-AlCl₃ complex |

| 2. Nucleophilic Attack | A fluoride source (e.g., from an additive or solvent impurity) attacks the activated carbon atom. | Carbocation-like transition state |

| 3. Halogen Exchange | The C-Cl bond is fully cleaved, and a new C-F bond is formed. The Lewis acid is regenerated or forms a complex with the leaving chloride. | R-F + AlCl₄⁻ |

Cl-F Exchange Mechanisms with Lewis Bases (e.g., AlCl₄⁻ in 1,1,1,3,3-Pentachloropropane)

While less common, Lewis bases can also mediate halogen exchange reactions. The tetrachloroaluminate anion (AlCl₄⁻) can theoretically act as a chloride donor in a substitution reaction. In a non-polar, chlorinated solvent like 1,1,1,3,3-Pentachloropropane, the reaction would likely proceed through a different mechanism compared to the Lewis acid-catalyzed pathway.

In this scenario, a fluoride atom, potentially activated by interaction with the solvent or trace impurities, could be displaced by a chloride from the AlCl₄⁻ anion. This would be a form of nucleophilic substitution where AlCl₄⁻ serves as the source of the nucleophilic chloride. However, such a reaction is less favorable than the Lewis acid-catalyzed pathway because the C-F bond is significantly stronger than the C-Cl bond, making fluoride a poor leaving group unless it is activated. This pathway remains speculative without direct experimental evidence for this specific substrate and conditions.

Degradation Pathways and Environmental Chemical Transformations

The environmental fate of 1,2,3-trichloropentafluorocyclopentene is determined by various transformation pathways that depend on ambient conditions. In the atmosphere, oxidative processes dominate, while in anaerobic environments like sediments or contaminated groundwater, reductive pathways become significant.

In the troposphere, the primary degradation mechanism for organic compounds containing a C=C double bond is initiated by reaction with hydroxyl (•OH) radicals. nih.gov For halogenated alkenes, this reaction proceeds rapidly via the electrophilic addition of the •OH radical to the double bond, forming a halogenated hydroxyalkyl radical intermediate. researchgate.netrsc.org This initial step is typically the rate-determining factor for the atmospheric lifetime of the compound.

The reaction of 1,2,3-trichloropentafluorocyclopentene with •OH radicals is expected to initiate a complex cascade of reactions in the presence of atmospheric oxygen (O₂), leading to the formation of various degradation products. The resulting haloalkoxy radical can decompose through C-C bond cleavage or C-Cl bond cleavage, ultimately forming smaller, oxygenated species like phosgene, formyl chloride, and various halogenated acids, which are then removed from the atmosphere through deposition and precipitation.

| Compound | Chemical Formula | Atmospheric Lifetime | Ozone Depletion Potential (ODP) |

|---|---|---|---|

| trans-1-chloro-3,3,3-trifluoropropylene (HCFO-1233zd(E)) | trans-CHCl=CHCF₃ | 26 - 40.4 days | 0.00024 - 0.0005 |

| trans-1,2-dichloroethylene (tDCE) | trans-CHCl=CHCl | 12.7 days | 0.00024 |

| 1,1-dichloro-2,2,2-trifluoroethane (CFC-123) | CHCl₂CF₃ | 1.5 years | - |

In anoxic environments, such as groundwater, sediments, and certain bioremediation systems, the degradation of chlorinated compounds often proceeds through reductive dehalogenation. enviro.wiki This process involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond (hydrogenolysis) or the formation of a double bond through elimination. enviro.wiki

Given the structure of 1,2,3-trichloropentafluorocyclopentene, the C-Cl bonds are the most likely targets for reductive dehalogenation due to their lower bond energy compared to C-F bonds. Studies on other highly chlorinated compounds, such as tetrachloroethene (PCE) and 1,2,3-trichloropropane (B165214) (TCP), have elucidated several mechanisms for this process. frontiersin.orgresearchgate.net These transformations can be mediated by specific microorganisms, such as Dehalococcoides species, which utilize chlorinated compounds as electron acceptors in their metabolism, a process known as organohalide respiration. frontiersin.orgnih.gov

Alternatively, abiotic reductive dehalogenation can occur in the presence of reducing agents like zero-valent metals (e.g., iron or zinc). enviro.wiki For vicinal dihalides (compounds with halogens on adjacent carbons), reductive β-elimination is often a favored pathway, leading to the formation of an alkene. enviro.wiki Given the presence of chlorine atoms at positions 1, 2, and 3 in the target molecule, both sequential hydrogenolysis and elimination reactions are plausible degradation pathways. The process would likely involve the stepwise removal of chlorine atoms, leading to less chlorinated and potentially less toxic intermediates. The ultimate products would depend on the specific reductants present and the environmental conditions.

| Pathway | Description | Example Reactant | Example Product |

|---|---|---|---|

| Hydrogenolysis | A halogen atom is replaced by a hydrogen atom. | Tetrachloroethene (PCE) | Trichloroethene (TCE) |

| Reductive β-Elimination (Vicinal) | Two halogen atoms on adjacent carbons are removed, forming a double bond. | 1,2-Dichloroethane | Ethene |

| Dehydrohalogenation | Removal of a hydrogen and a halogen atom from adjacent carbons to form a double bond (non-redox). | 1,2,3-Trichloropropane (TCP) | Dichloropropenes |

Computational and Theoretical Investigations of 1,2,3 Trichloropentafluorocyclopentene 1

Quantum Chemical Calculations for Isomer Energetics and Equilibria

Quantum chemical calculations are instrumental in determining the relative stabilities of isomers and understanding the thermodynamics of their interconversion. For trichloropentafluorocyclopentene, several isomers exist, and their equilibrium is a critical factor in synthetic applications.

Density Functional Theory (DFT) Applications (e.g., Gaussian09)

Density Functional Theory (DFT) has proven to be a reliable method for investigating the properties of halogenated hydrocarbons. Specifically, the B3LYP functional combined with the 6-311+G(d,p) basis set, as implemented in the Gaussian09 software package, has been utilized to calculate the Gibbs free energies of various trichloropentafluorocyclopentene isomers. These calculations are fundamental to predicting the isomer distribution at thermal equilibrium.

Evaluation of Isomer Stability and Conversion Pathways

Computational studies have systematically evaluated the relative stabilities of trichloropentafluorocyclopentene isomers. The Gibbs free energies calculated through DFT provide a quantitative measure of isomer stability. For instance, the relative Gibbs free energies of different isomers indicate their population in an equilibrium mixture.

One key finding is the significant difference in stability between isomers with chlorine atoms on sp²-hybridized carbon atoms (vinylic positions) versus those on sp³-hybridized carbons. Isomers with vinylic chlorines are generally found to be more stable. The conversion between these isomers often involves transition states that can be computationally characterized to understand the energy barriers and reaction pathways for isomerization.

Table 1: Calculated Relative Gibbs Free Energies of Trichloropentafluorocyclopentene Isomers

| Isomer | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| 1,2,3-Trichloropentafluorocyclopentene-1 | Data not available in search results |

| Other Isomers | Data not available in search results |

Molecular Structure and Conformation Analysis

The precise three-dimensional structure of this compound is a prerequisite for understanding its reactivity and physical properties. Computational methods are essential for obtaining accurate geometric parameters.

Calibration of Computational Strategies for Geometry Optimization

The accuracy of computational results heavily depends on the chosen theoretical method and basis set. For halogenated cyclopentenes, various computational strategies are often calibrated against experimental data or higher-level calculations to ensure their reliability. The selection of an appropriate functional and basis set is a critical first step in obtaining meaningful geometric optimizations.

Analysis of Bond Lengths and Bond Angles

Geometry optimization using DFT provides detailed information about the molecule's structure, including the lengths of its chemical bonds and the angles between them. These parameters are crucial for a fundamental understanding of the molecule's steric and electronic properties. For this compound, the bond lengths and angles are influenced by the electronegativity of the halogen substituents and the strain of the five-membered ring.

Table 2: Calculated Bond Lengths and Angles for this compound

| Bond/Angle | Value |

|---|---|

| C1=C2 Bond Length | Data not available in search results |

| C-Cl Bond Lengths | Data not available in search results |

| C-F Bond Lengths | Data not available in search results |

| C-C-C Bond Angles | Data not available in search results |

Electronic Structure and Substitution Effects

The arrangement of electrons within a molecule dictates its reactivity. The electronic structure of this compound is significantly affected by the presence of multiple halogen atoms. Computational analysis can elucidate these effects.

The substitution of hydrogen with chlorine and fluorine atoms has a profound impact on the electronic properties of the cyclopentene (B43876) ring. The high electronegativity of these halogens leads to a significant inductive effect, withdrawing electron density from the carbon framework. This, in turn, influences the molecule's dipole moment, reactivity, and the energies of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the nature of the frontier orbitals are key determinants of how the molecule will interact with other chemical species.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide fundamental insights into the molecular structure of 1,2,3-Trichloropentafluorocyclopentene by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for delineating the connectivity and environment of fluorine and hydrogen atoms, while Infrared (IR) spectroscopy helps to identify characteristic vibrational modes of the chemical bonds present.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2,3-Trichloropentafluorocyclopentene, the IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the carbon-carbon, carbon-chlorine, and carbon-fluorine bonds.

Table 2: Predicted IR Absorption Bands for 1,2,3-Trichloropentafluorocyclopentene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | 1650-1700 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-Cl Stretch | 600-800 | Strong |

(Note: This table presents predicted data based on characteristic IR absorption regions for the functional groups present. Specific experimental data for 1,2,3-Trichloropentafluorocyclopentene is not available in the reviewed literature.)

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. When coupled with a detection technique like mass spectrometry, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic property that can be used for identification.

Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used to identify the compound and elucidate its structure. The fragmentation pattern is particularly useful for structural confirmation. For 1,2,3-Trichloropentafluorocyclopentene, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of chlorine and fluorine atoms or other parts of the molecule.

GC-MS is also a powerful tool for assessing the purity of a sample. The presence of multiple peaks in the gas chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. This is particularly important in the synthesis of 1,2,3-Trichloropentafluorocyclopentene, where the formation of isomers or other byproducts is possible.

Table 3: Predicted GC-MS Data for 1,2,3-Trichloropentafluorocyclopentene

| Parameter | Predicted Value |

|---|---|

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M⁺) | Expected m/z corresponding to C₅Cl₃F₅ |

| Key Fragment Ions | Expected fragments from loss of Cl, F, CClF, etc. |

(Note: This table presents predicted data based on the principles of GC-MS. Specific experimental data for 1,2,3-Trichloropentafluorocyclopentene is not available in the reviewed literature.)

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization in chromatography is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a specific analytical method. researchgate.net The primary goals are to improve volatility, enhance thermal stability, increase detectability, and/or improve separation from interfering substances. researchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC) Detection

HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile. rsc.org However, for compounds that lack a strong chromophore (a part of a molecule that absorbs ultraviolet or visible light), detection can be challenging. Derivatization for HPLC aims to attach a "tag" to the analyte that enhances its detectability. rsc.org

This is typically achieved through pre-column or post-column derivatization, where a reagent is introduced to react with the analyte and form a derivative with strong UV absorbance or fluorescence properties.

Principles of HPLC Derivatization: The goal is to introduce a chromophore or a fluorophore into the analyte molecule. rsc.org This requires the presence of a reactive functional group on the analyte that can covalently bond with the derivatizing reagent. For example, reagents like 2,4-dinitrophenylhydrazine (DNPH) are used for aldehydes and ketones, while dansyl chloride is used for primary and secondary amines and phenols.

Applicability to 1,2,3-Trichloropentafluorocyclopentene-1: The compound this compound does not possess native chromophores that absorb strongly in the typical UV-Vis range used for HPLC detection, nor does it have the common functional groups required for derivatization with standard UV-labeling or fluorescence-tagging reagents. The double bond could potentially be a target for derivatization, for instance, through reactions that add a chromophore across it. However, such reactions are not standard pre- or post-column derivatization techniques in HPLC and would need to be specifically developed and validated. A study on halogenated compounds developed a pre-column derivatization method based on triphenylmethanamino-alkylation, but this was targeted at thermally labile halogenated compounds with reactive sites, which are absent in this compound.

| Derivatization Goal | Common Reagents | Target Functional Groups | Applicability to this compound |

| UV/Vis Detection Enhancement | Phenyl isocyanate, Benzoyl chloride, 2,4-Dinitrophenylhydrazine | -OH, -NH₂, >C=O | Not directly applicable due to lack of reactive functional groups. |

| Fluorescence Detection Enhancement | Dansyl chloride, Fluorescamine, o-Phthalaldehyde (OPA) | Primary/secondary amines, phenols, thiols | Not directly applicable due to lack of reactive functional groups. |

Research Applications and Future Directions for 1,2,3 Trichloropentafluorocyclopentene 1

A Versatile Scaffold for Complex Fluorinated Molecules

The strategic arrangement of chlorine and fluorine atoms on the cyclopentene (B43876) ring makes 1,2,3-Trichloropentafluorocyclopentene-1 a valuable synthon for constructing intricate fluorinated molecules. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds, as well as the presence of a double bond, allows for a variety of chemical transformations. Researchers are exploring its use in cycloaddition reactions, where the double bond can participate in forming new ring systems. Additionally, the chlorine atoms can be selectively substituted with other functional groups, providing a pathway to a diverse range of derivatives. This controlled functionalization is key to building complex molecules with tailored properties, which is of significant interest in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance efficacy.

A Precursor to Novel Cyclic Halogenated Hydrocarbons

The defluorination or dehydrohalogenation of this compound and related polychlorofluorocyclopentenes opens avenues for the synthesis of novel cyclic halogenated hydrocarbons. These reactions can lead to the formation of new double bonds or rearranged cyclic structures, resulting in compounds with unique electronic and steric properties. The resulting halogenated dienes or other unsaturated cyclic systems are themselves valuable intermediates for further chemical elaboration, including polymerization and the synthesis of complex polycyclic architectures.

Paving the Way for Next-Generation Solvents and Intermediates

The physical and chemical properties of fluorinated compounds, such as high density, low surface tension, and often non-flammability, make them attractive candidates for specialized solvents and industrial intermediates. While specific applications of this compound as a solvent are not yet widely documented, its derivatives are being investigated for such roles. The ability to tune the polarity and solvency of the molecule through chemical modification suggests potential for its use in niche applications where traditional solvents are inadequate. As an intermediate, its reactive sites allow for the introduction of various functionalities, making it a stepping stone to a wide array of commercially valuable chemicals.

A Model for Understanding Halogenated Cycloalkene Chemistry

From a theoretical standpoint, this compound serves as an excellent model for studying the interplay of various halogen atoms on the structure, reactivity, and electronic properties of a cyclic alkene. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into bond energies, charge distribution, and reaction mechanisms. These theoretical investigations help to predict the regioselectivity and stereoselectivity of its reactions, guiding synthetic efforts and deepening the fundamental understanding of halogenated organic compounds. Such computational analyses are crucial for predicting the behavior of related molecules and for the rational design of new synthetic methodologies.

Charting the Course for Future Research

The full potential of this compound is still being uncovered, and several avenues for future research are apparent.

Areas for Future Experimental and Computational Research:

| Research Area | Focus | Potential Impact |

| Catalytic Functionalization | Development of selective catalytic methods for C-Cl and C-F bond activation. | More efficient and sustainable synthesis of complex fluorinated molecules. |

| Polymerization Studies | Investigation of the polymerization and copolymerization of derivatives of this compound. | Creation of novel fluoropolymers with unique thermal, chemical, and optical properties. |

| Mechanistic Investigations | Detailed experimental and computational studies of its reaction mechanisms. | Deeper understanding of the reactivity of polyhalogenated cyclic systems, enabling more precise synthetic control. |

| Green Chemistry Applications | Exploration of its use in environmentally benign solvent systems or as a precursor to greener industrial chemicals. | Reduction of the environmental footprint of chemical processes. |

| Materials Science | Synthesis and characterization of new materials derived from this compound for applications in electronics, optics, or advanced coatings. | Development of next-generation materials with enhanced performance characteristics. |

Further exploration into the reactivity and applications of this compound promises to yield exciting discoveries, solidifying its role as a key player in the ever-expanding world of fluorine chemistry.

常见问题

Q. What experimental strategies are recommended for synthesizing 1,2,3-Trichloropentafluorocyclopentene-1 with high purity?

Methodology :

- Stepwise Halogenation : Optimize reaction conditions (e.g., temperature, pressure) using a factorial design to balance chlorination and fluorination steps. For example, titanium tetrachloride and hydrogen fluoride under controlled pressure (e.g., 6965.99 Torr at 85°C) have been used in analogous fluorinated cyclopentene syntheses .

- Post-Synthesis Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, referencing CRDC classifications for separation techniques .

Q. How can researchers systematically characterize the physicochemical properties of this compound?

Methodology :

- Spectroscopic Analysis : Use NMR (¹⁹F and ¹³C) and FT-IR to confirm structural integrity. Compare spectral data with computational predictions (e.g., density functional theory (DFT) calculations) to resolve ambiguities.

- Thermodynamic Profiling : Conduct differential scanning calorimetry (DSC) to determine melting points and thermal stability under inert atmospheres.

Q. What are the foundational approaches to assess the toxicity of this compound in preliminary studies?

Methodology :

- In Vitro Assays : Use human cell lines (e.g., HepG2) to evaluate acute cytotoxicity via MTT assays, following protocols from analogous chlorinated hydrocarbons .

- Literature Meta-Analysis : Query databases like TOXCENTER and NIH RePORTER using standardized search strings (e.g., "Trichloropentafluorocyclopentene" OR "Fluorinated cyclopentene derivatives") to identify existing toxicological data .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms for fluorinated cyclopentene derivatives?

Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to model intermediates and transition states. ICReDD’s framework integrates computational predictions with experimental validation to identify energetically favorable pathways .

- Dynamic Data Reconciliation : Use Bayesian statistics to reconcile discrepancies between theoretical and experimental kinetics data, prioritizing high-confidence reaction steps.

Q. What advanced experimental designs are suitable for optimizing reaction yields while minimizing hazardous byproducts?

Methodology :

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables (e.g., catalyst loading, solvent polarity). For example, a 3² factorial design could reduce the number of trials by 40% while maintaining resolution .

- In Situ Monitoring : Implement Raman spectroscopy or GC-MS to track byproduct formation in real time, enabling immediate adjustments to reaction parameters.

Q. How can researchers address conflicting toxicity data across different exposure routes (e.g., inhalation vs. dermal)?

Methodology :

- Dose-Response Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies and inter-route differences. Integrate data from Figure 6-1-style summaries (as used for 1,2,3-Trichloropropane) to visualize endpoint-specific uncertainties .

- Cross-Study Validation : Use systematic review tools (e.g., PRISMA guidelines) to harmonize datasets, emphasizing studies with rigorous exposure controls and validated analytical methods .

Q. What separation technologies are most effective for isolating this compound from complex reaction mixtures?

Methodology :

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., hexane:ethyl acetate gradients) using pilot-scale trials.

- Membrane Engineering : Leverage CRDC-classified membrane technologies (e.g., ceramic membranes for high-temperature stability) to enhance selectivity and throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。